molecular formula C16H14N2O2 B10845147 6,7-Dimethoxy-3-pyridin-4-yl-quinoline

6,7-Dimethoxy-3-pyridin-4-yl-quinoline

Cat. No.: B10845147
M. Wt: 266.29 g/mol
InChI Key: GDUOSVIOUNAARR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-pyridin-4-yl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of methoxy groups at positions 6 and 7, along with a pyridin-4-yl substituent at position 3, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and 4-bromopyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6,7-dimethoxyquinoline with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-pyridin-4-yl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups at the methoxy positions.

Scientific Research Applications

6,7-Dimethoxy-3-pyridin-4-yl-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3-pyridin-4-yl-quinoline is unique due to the presence of both methoxy groups and a pyridin-4-yl substituent, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6,7-dimethoxy-3-pyridin-4-ylquinoline

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-12-7-13(11-3-5-17-6-4-11)10-18-14(12)9-16(15)20-2/h3-10H,1-2H3

InChI Key

GDUOSVIOUNAARR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=NC=C3

Origin of Product

United States

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